molecular formula C26H31N3O4 B8440976 Benzyl ((1S)-2-((1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxyadamantan-1-yl)-2-oxoethyl)carbamate

Benzyl ((1S)-2-((1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxyadamantan-1-yl)-2-oxoethyl)carbamate

Cat. No.: B8440976
M. Wt: 449.5 g/mol
InChI Key: DSLXQSYLYSTVKT-IBTFFAOSSA-N
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Description

Benzyl ((1S)-2-((1S,3S,5S)-3-cyano-2-azabicyclo[310]hexan-2-yl)-1-(3-hydroxyadamantan-1-yl)-2-oxoethyl)carbamate is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1S)-2-((1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxyadamantan-1-yl)-2-oxoethyl)carbamate involves multiple steps. The starting materials typically include benzyl carbamate and a bicyclic intermediate. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1S)-2-((1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxyadamantan-1-yl)-2-oxoethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Benzyl ((1S)-2-((1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxyadamantan-1-yl)-2-oxoethyl)carbamate has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Biology: It is used in studies to understand its interactions with biological targets.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating various diseases.

    Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl ((1S)-2-((1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxyadamantan-1-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Saxagliptin: A dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes.

    Vildagliptin: Another dipeptidyl peptidase-4 inhibitor with similar applications.

    Sitagliptin: A widely used dipeptidyl peptidase-4 inhibitor for managing blood sugar levels in diabetes patients.

Uniqueness

Benzyl ((1S)-2-((1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxyadamantan-1-yl)-2-oxoethyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its bicyclic structure and functional groups make it a versatile intermediate in synthetic chemistry and a promising candidate for drug development.

Properties

Molecular Formula

C26H31N3O4

Molecular Weight

449.5 g/mol

IUPAC Name

benzyl N-[(1S)-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-1-(3-hydroxy-1-adamantyl)-2-oxoethyl]carbamate

InChI

InChI=1S/C26H31N3O4/c27-13-20-7-19-8-21(19)29(20)23(30)22(28-24(31)33-14-16-4-2-1-3-5-16)25-9-17-6-18(10-25)12-26(32,11-17)15-25/h1-5,17-22,32H,6-12,14-15H2,(H,28,31)/t17?,18?,19-,20+,21+,22-,25?,26?/m1/s1

InChI Key

DSLXQSYLYSTVKT-IBTFFAOSSA-N

Isomeric SMILES

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)NC(=O)OCC6=CC=CC=C6

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)NC(=O)OCC6=CC=CC=C6

Origin of Product

United States

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